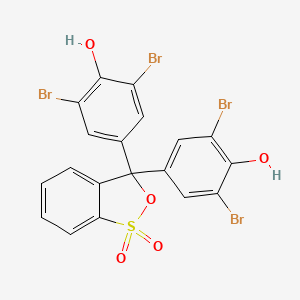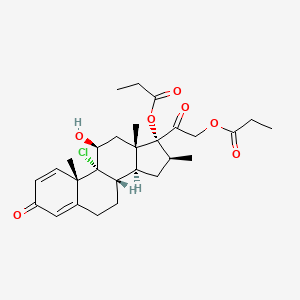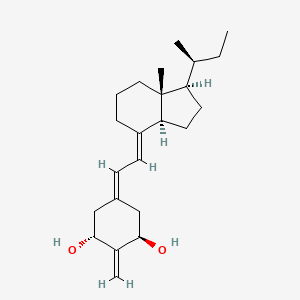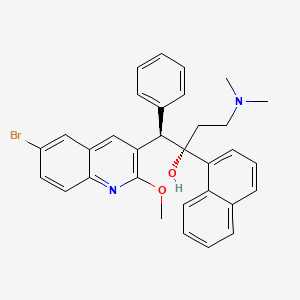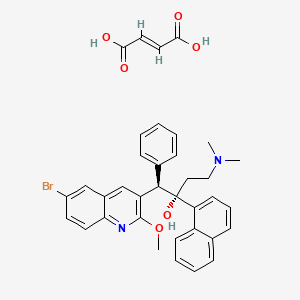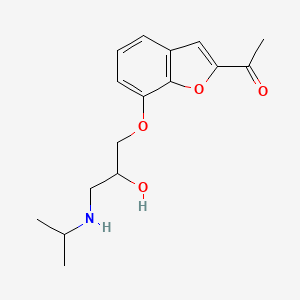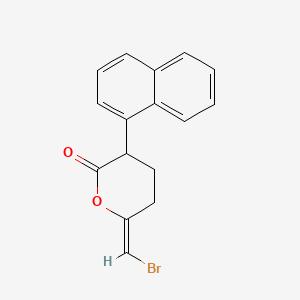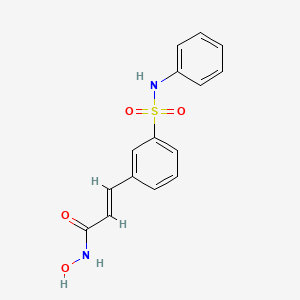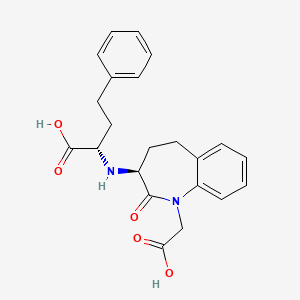
Benazeprilat
Descripción general
Descripción
Benazeprilat is the active metabolite of Benazepril, an angiotensin-converting enzyme (ACE) inhibitor . It is used to treat high blood pressure and other conditions related to the heart . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, benazepril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .
Synthesis Analysis
The synthesis of benazepril involves the chlorination of benzazepin-2-one with phosphorous . More details about the synthesis process can be found in the referenced paper .
Molecular Structure Analysis
Benazeprilat has a molecular formula of C22H24N2O5 . Its average mass is 396.436 Da and its monoisotopic mass is 396.168518 Da .
Physical And Chemical Properties Analysis
Benazeprilat has a density of 1.3±0.1 g/cm3 . It has 7 hydrogen bond acceptors, 3 hydrogen bond donors, and 8 freely rotating bonds . Its polar surface area is 106.94 Å2 .
Aplicaciones Científicas De Investigación
Hypertension Treatment
Benazeprilat, the active form of Benazepril, is an angiotensin-converting enzyme (ACE) inhibitor . It effectively decreases blood pressure in patients with mild to moderately severe hypertension . The anti-hypertensive efficacy of benazepril has been found to be at least equivalent to that of other drugs like captopril, enalapril, hydrochlorothiazide, nifedipine, nitrendipine, or propranolol at usual therapeutic doses .
Congestive Heart Failure Management
Benazeprilat has been reported to have beneficial effects on various indices of cardiac function and to improve clinical symptoms and exercise capacity in patients with congestive heart failure . It decreases vascular resistance, which is mediated by ACE inhibition and the resultant reduction in formation of angiotensin II .
Combination Therapy for Severe Hypertension
Combinations of benazepril and hydrochlorothiazide or nifedipine achieved a greater lowering of blood pressure than benazepril alone . This approach may be suitable for patients with more severe hypertension .
Renin-Angiotensin Aldosterone System (RAAS) Modulation
Benazeprilat modulates the RAAS, resulting in decreased plasma angiotensin II concentrations, which in turn leads to increased plasma renin activity and decreased plasma aldosterone levels . This modulation is beneficial in managing conditions like hypertension and heart failure .
Pharmacokinetic/Pharmacodynamic Modeling
The disposition kinetics of benazeprilat was characterized using a saturable binding model to the angiotensin converting enzyme . This modeling helps in understanding the drug’s behavior in the body and can guide dosage adjustments .
Veterinary Medicine
Benazeprilat has been used in veterinary medicine, particularly in dogs, for the treatment of heart failure . It influences the dynamics of the renin cascade, resulting in a substantial decrease in AII and ALD, while increasing RA throughout the observation span .
Mecanismo De Acción
Target of Action
Benazeprilat, the active metabolite of Benazepril, primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Pharmacokinetics
Benazepril, the prodrug, is converted into its active form, benazeprilat, primarily in the liver . The absorption, bioactivation, distribution, and elimination of benazepril and benazeprilat have been evaluated in healthy subjects, hypertensive patients, and patients with characteristics known to alter the pharmacokinetic disposition of ACE inhibitors, such as renal impairment, hepatic impairment, and advanced age .
Result of Action
The molecular and cellular effects of Benazeprilat’s action primarily involve the disruption of the RAAS pathway . This results in vasodilation (due to decreased angiotensin II) and decreased fluid volume (due to reduced aldosterone secretion), leading to a significant reduction in blood pressure . This makes Benazeprilat effective in the treatment of conditions like hypertension and congestive heart failure .
Action Environment
The action, efficacy, and stability of Benazeprilat can be influenced by various environmental factors. For instance, the conversion of Benazepril to Benazeprilat can be slowed in the presence of severe hepatic impairment . Additionally, severe renal impairment can reduce Benazeprilat elimination and require dosage reduction . Age can also influence the disposition of Benazeprilat, with clearance slightly reduced in elderly patients .
Propiedades
IUPAC Name |
(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADRIHWFJGRSBP-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCC3=CC=CC=C3)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024701 | |
| Record name | Benazeprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benazeprilat | |
CAS RN |
86541-78-8 | |
| Record name | Benazeprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benazeprilat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benazeprilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benazeprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENAZEPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRM708L703 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does benazeprilat interact with its target and what are the downstream effects of this interaction?
A1: Benazeprilat is the active metabolite of benazepril, functioning as a potent angiotensin-converting enzyme (ACE) inhibitor []. It achieves this by competitively binding to and inhibiting ACE [, ]. This binding prevents the conversion of angiotensin I to angiotensin II [, , ]. As a result, the potent vasoconstrictive actions of angiotensin II are suppressed, leading to vasodilation [, ]. Additionally, benazeprilat diminishes angiotensin II-induced aldosterone secretion by the adrenal cortex, promoting sodium excretion and subsequently increasing water outflow [, , ].
Q2: What is the molecular formula and weight of benazeprilat?
A2: The molecular formula of benazeprilat is C24H28N2O5. Its molecular weight is 424.5 g/mol.
Q3: Is there any information on the performance and applications of benazeprilat under various conditions?
A3: While specific details regarding material compatibility and stability under various conditions are limited within the provided research, studies highlight the importance of appropriate formulation strategies to enhance its stability, solubility, and bioavailability []. Further investigation is necessary to fully elucidate its performance and applications under diverse environmental conditions.
Q4: Does benazeprilat possess any catalytic properties?
A4: Benazeprilat is not known to exhibit catalytic properties. Its primary mechanism of action revolves around the inhibition of ACE, rather than catalyzing any specific chemical reaction.
Q5: How do modifications to the structure of benazeprilat affect its activity, potency, and selectivity?
A6: Research indicates that the SS configuration of benazeprilat exhibits the most potent ACE inhibitory activity []. While precise details regarding the impact of specific structural modifications are limited in the provided research, exploring these alterations could unveil valuable insights into optimizing benazeprilat's therapeutic profile.
Q6: Is there any information regarding SHE regulations and compliance for benazeprilat?
A6: The provided scientific research does not explicitly discuss SHE regulations related to benazeprilat. Adherence to relevant safety guidelines and regulations is paramount throughout all stages of its development, manufacturing, and distribution.
Q7: What is known about the ADME profile of benazeprilat and its in vivo activity and efficacy?
A9: Benazepril, the prodrug of benazeprilat, undergoes rapid absorption and hepatic metabolism to its active form, benazeprilat [, , , , , , , , ]. Benazeprilat exhibits a long duration of action due to its high affinity binding to ACE [, , , ]. The elimination of benazeprilat occurs primarily through biliary excretion [, , ], with a minor contribution from renal excretion [, , ]. It demonstrates potent and long-lasting ACE inhibition in various animal models [, , , , ], contributing to its antihypertensive effects [, , , , , ].
Q8: What are the findings from cell-based assays, animal models, and clinical trials regarding the efficacy of benazeprilat?
A10: Benazeprilat effectively inhibits ACE activity in both in vitro and in vivo settings. In isolated vascular preparations, it demonstrates potent inhibition of angiotensin I-induced contractions []. Animal studies highlight its ability to lower blood pressure [, , , , , ], improve left ventricular function [, ], and protect against end-organ damage [, ]. While human clinical trials are not explicitly discussed in the provided research, the collective findings from these studies support its potential as a therapeutic agent.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





